molecular formula C12H15F4N B7873137 N-(4-Fluoro-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine

N-(4-Fluoro-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine

Cat. No.: B7873137
M. Wt: 249.25 g/mol
InChI Key: OWFHJZSXAIDEDT-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine is an organic compound that features a benzylamine structure with fluorine and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-fluoro-3-(trifluoromethyl)benzyl chloride.

    Nucleophilic Substitution: The benzyl chloride undergoes nucleophilic substitution with 2-methylpropan-1-amine under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nucleophilic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

N-(4-Fluoro-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of agrochemicals, materials science, and catalysis.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluoro-3-(trifluoromethyl)phenyl)propan-1-amine
  • N-(4-Fluoro-3-(trifluoromethyl)benzyl)ethanamine
  • N-(4-Fluoro-3-(trifluoromethyl)benzyl)-2-methylbutan-1-amine

Uniqueness

N-(4-Fluoro-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions. The presence of both fluorine and trifluoromethyl groups can enhance its stability and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F4N/c1-8(2)6-17-7-9-3-4-11(13)10(5-9)12(14,15)16/h3-5,8,17H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFHJZSXAIDEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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